

Spectroscopic Profile of 1,3-Oxazol-4-ylmethanamine: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Oxazol-4-ylmethanamine

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **1,3-Oxazol-4-ylmethanamine**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of experimental Nuclear Magnetic Resonance (NMR) data and predicted Infrared (IR) and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to facilitate the structural elucidation and verification of this and similar organic compounds.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **1,3-Oxazol-4-ylmethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The experimental ^1H and ^{13}C NMR data for **1,3-Oxazol-4-ylmethanamine** is available from the Biological Magnetic Resonance Bank (BMRB) under the accession number bmse012630. The chemical shifts are reported in parts per million (ppm).

Table 1: ^1H NMR Spectroscopic Data for **1,3-Oxazol-4-ylmethanamine**

Atom Name	Chemical Shift (ppm)
H2	8.086
H5	7.621
H61	3.843
H62	3.843

Table 2: ¹³C NMR Spectroscopic Data for **1,3-Oxazol-4-ylmethanamine**

Atom Name	Chemical Shift (ppm)
C2	151.71
C4	139.38
C5	128.52
C6	36.25

Infrared (IR) Spectroscopy

As experimental IR spectra for **1,3-Oxazol-4-ylmethanamine** are not readily available, Table 3 presents predicted characteristic vibrational frequencies. These predictions are based on the analysis of functional groups present in the molecule and comparison with data for similar structures.

Table 3: Predicted IR Spectroscopic Data for **1,3-Oxazol-4-ylmethanamine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3250	N-H stretch (asymmetric and symmetric)	Primary amine (-NH ₂)
3120-3080	C-H stretch	Oxazole ring
2960-2850	C-H stretch	Methylene group (-CH ₂ -)
~1650	N-H bend (scissoring)	Primary amine (-NH ₂)
~1590	C=N stretch	Oxazole ring
~1500	C=C stretch	Oxazole ring
~1100	C-O stretch	Oxazole ring

Mass Spectrometry (MS)

The predicted mass spectral data for **1,3-Oxazol-4-ylmethanamine** is presented in Table 4. The molecular weight of the compound (C₄H₆N₂O) is 98.10 g/mol .

Table 4: Predicted Mass Spectrometry Data for **1,3-Oxazol-4-ylmethanamine**

m/z	Interpretation
98	[M] ⁺ (Molecular ion)
81	[M - NH ₃] ⁺
70	[M - CH ₂ NH ₂] ⁺
69	[M - HCN] ⁺
54	[M - CH ₂ NH ₂ - O] ⁺
42	[C ₂ H ₄ N] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **1,3-Oxazol-4-ylmethanamine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O). Filter the solution into a clean 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition: Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).

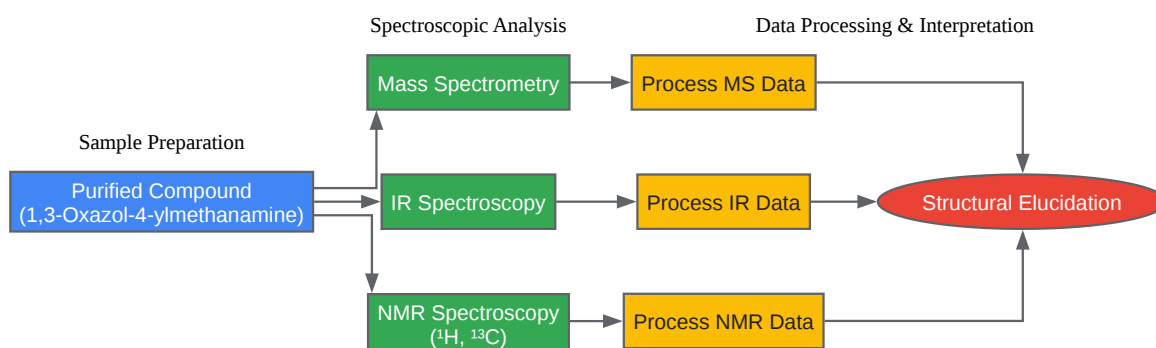
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (for GC-MS analysis). The sample is vaporized under high vacuum.

- Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **1,3-Oxazol-4-ylmethanamine**.



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Caption: A generalized workflow for spectroscopic analysis of organic compounds.

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